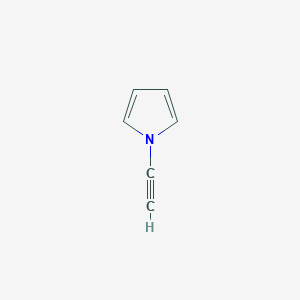

1H-Pyrrole, 1-ethynyl-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1H-Pyrrole, 1-ethynyl- is a derivative of pyrrole1. Pyrrole is a biologically active scaffold known for its diverse nature of activities1. The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds1.

Synthesis Analysis

Various synthetic routes have been reported for the synthesis of pyrrole and pyrrole-containing analogs1. One of the synthetic approaches includes the synthesis of pyrrole derivatives and their utilization for the preparation of pyrrolo-pyrimidine derivatives1.

Molecular Structure Analysis

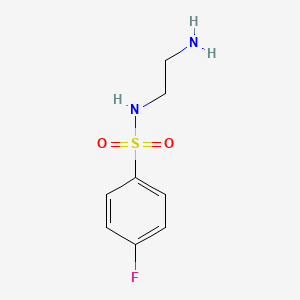

The molecular formula of 1H-Pyrrole, 1-ethynyl- is C6H5N2. The average mass is 91.111 Da and the monoisotopic mass is 91.042198 Da2.

Chemical Reactions Analysis

Pyrrole is known to react with electrophiles3. Vapors may form explosive mixtures with air and may travel to the source of ignition and flash back3. Containers may explode when heated and thermal decomposition can lead to the release of irritating gases and vapors3.

Physical And Chemical Properties Analysis

1H-Pyrrole, 1-ethynyl- is a colorless volatile liquid that darkens readily upon exposure to air4. It has a nutty odor4. The positive end of its dipole lies on the side of the heteroatom, with a dipole moment of 1.58 D4.Applications De Recherche Scientifique

Synthesis and Pharmaceutical Applications

Synthesis of Anti-inflammatory Derivatives : Pyrrole derivatives, specifically 1H-Pyrrole, have been synthesized and exhibited significant anti-inflammatory activity. These derivatives were synthesized and characterized using various spectroscopic techniques and showed potent activity in rat paw edema methods, surpassing standard drugs in some cases (Dholakia, 2023).

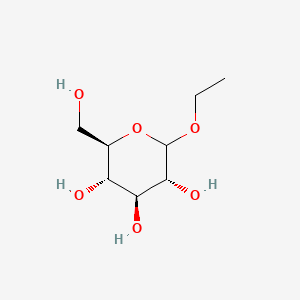

Development of Molecular Sensors : 1H-Pyrrole derivatives have been used to create sensitive probes for monitoring substances like glucopyranoside. They show exceptional photophysical properties, making them suitable for sensitive detection applications (Liao et al., 2002).

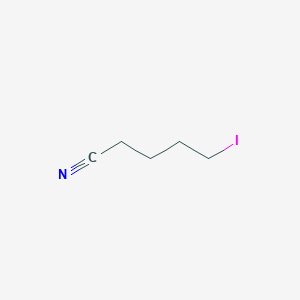

Applications in Organic Synthesis : 1H-Pyrrole derivatives are used in organic synthesis, such as the mechanoactivated phosphonylethynylation of pyrroles, demonstrating their role in creating complex organic molecules (Gotsko et al., 2015).

Electrochromic and Ion Receptor Properties : Some derivatives, like N-linked polybispyrroles based on 1H-pyrrole, exhibit exciting electrochromic and ion receptor properties. They have potential practical uses in metal recovery and ion sensing (Mert et al., 2013).

Corrosion Inhibition in Industry : 1H-pyrrole-2,5-dione derivatives have been shown to effectively inhibit corrosion of carbon steel in acidic environments. This application is significant in industrial settings to protect metals (Zarrouk et al., 2015).

Detection of Explosives : 1H-pyrrole derivatives have been developed for explosives detection, highlighting their potential use in safety and security sectors (Chen et al., 2011).

Chemical Synthesis and Characterization

Innovative Synthesis Methods : New synthesis routes for 1H- and 2H-pyrroles have been established, starting from various precursors and involving novel chemical reactions (Pfoertner & Foricher, 1980).

Study of Reactivity and Structural Properties : Detailed studies have been conducted on the synthesis, reactivity, and structural properties of various 1H-pyrrole derivatives, contributing to the understanding of their chemical behavior (Murthy et al., 2017).

Safety And Hazards

Orientations Futures

Due to the diversity of pyrrole analogs in the therapeutic response profile, many researchers have been working to explore this skeleton to its maximum potential against several diseases or disorders1. In this regard, attempts have been made to disclose various tactical approaches to synthesize pyrrole and pyrrole-containing analogs1. The structure–activity relationship studies have been discussed along with their therapeutic applications which have been reported during the last decade1.

Propriétés

IUPAC Name |

1-ethynylpyrrole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N/c1-2-7-5-3-4-6-7/h1,3-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAGCNMNFUSSSGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CN1C=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70456439 |

Source

|

| Record name | 1H-Pyrrole, 1-ethynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

91.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Pyrrole, 1-ethynyl- | |

CAS RN |

139565-93-8 |

Source

|

| Record name | 1H-Pyrrole, 1-ethynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B1365597.png)

![(1R,2S)-2-[2-(trimethylsilyl)ethynyl]cyclopentan-1-ol](/img/structure/B1365605.png)

![4-{[3,3-Diethyl-4-oxoazetidinyl]oxy}benzoic acid](/img/structure/B1365616.png)

![N-tert-Butyl-4-[(3-fluoro-4-methoxybenzylidene)amino]benzenesulfonamide](/img/structure/B1365618.png)

![2-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}-3-phenylpropanoic acid](/img/structure/B1365620.png)